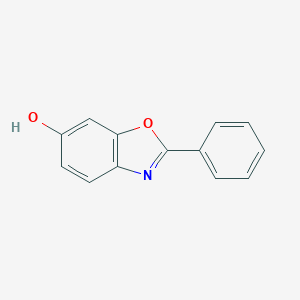

2-Phenyl-1,3-benzoxazol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLPKNHSQPLRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-Phenyl-1,3-benzoxazol-6-ol

Executive Summary

The benzoxazole scaffold is a privileged structure in medicinal chemistry, exhibiting bioisosterism with purine and indole nuclei. Specifically, 2-Phenyl-1,3-benzoxazol-6-ol (also referred to as 6-hydroxy-2-phenylbenzoxazole) represents a critical pharmacophore found in potent tyrosinase inhibitors, estrogen receptor modulators, and Excited-State Intramolecular Proton Transfer (ESIPT) fluorescent probes.

This guide details two distinct synthetic pathways for the production of 2-Phenyl-1,3-benzoxazol-6-ol. Method A utilizes a Polyphosphoric Acid (PPA) mediated condensation, optimized for high-yield, one-pot synthesis suitable for scale-up. Method B presents a milder, two-step oxidative cyclization via a Schiff base intermediate, ideal for substrates sensitive to harsh acidic conditions.

Retrosynthetic Analysis & Strategic Considerations

To synthesize the 6-hydroxy-2-phenylbenzoxazole core, the strategic disconnection focuses on the heterocycle formation. The most atom-economical approach involves the cyclodehydration of a ortho-aminophenol precursor with a benzoic acid derivative.

Critical Regiochemistry: The starting material must be 4-aminoresorcinol hydrochloride (2,4-dihydroxyaniline HCl).

-

The amino group (position 4) and the ortho-hydroxyl group (position 3) participate in the cyclization.

-

The remaining hydroxyl group (position 1) ends up at position 6 of the final benzoxazole ring system (para to the nitrogen).

Figure 1: Retrosynthetic disconnection showing the convergent assembly from 4-aminoresorcinol and benzoic derivatives.

Primary Methodology: PPA-Mediated Cyclodehydration

Best For: Robust substrates, scale-up, high atom economy.

This method utilizes Polyphosphoric Acid (PPA) as both the solvent and the cyclodehydration catalyst. It drives the formation of the amide bond and the subsequent ring closure in a single pot.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine on the protonated carboxyl group, followed by acid-catalyzed dehydration to close the oxazole ring.

Figure 2: Simplified mechanistic flow of PPA-mediated benzoxazole synthesis.

Detailed Protocol

Materials:

-

4-Aminoresorcinol Hydrochloride (10 mmol, 1.61 g)

-

Benzoic Acid (10 mmol, 1.22 g)[1]

-

Polyphosphoric Acid (PPA) (20 g)

-

Reagents for workup: NaHCO₃ (sat.[1] aq.), Ethyl Acetate.[1][2][3][4]

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask, mix 4-aminoresorcinol HCl and benzoic acid in a 1:1 molar ratio.

-

Solvent Addition: Add PPA (approx. 10–15 equivalents by weight). The mixture will be a viscous slurry.

-

Initial Heating: Heat the mixture to 60°C with mechanical stirring for 1 hour. This ensures homogeneity and initiates amide formation.

-

Cyclization: Increase the temperature to 180–200°C . Maintain this temperature for 3–4 hours.

-

Note: Monitor the reaction color. It typically turns dark brown/red.

-

-

Quenching: Allow the reaction to cool to ~80°C (do not let it solidify completely). Pour the hot syrup slowly into 200 mL of crushed ice/water with vigorous stirring.

-

Neutralization: The PPA will hydrolyze. Neutralize the acidic suspension with saturated NaHCO₃ or 10% NaOH until pH ~7–8. A precipitate should form.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize from Ethanol/Water.

Expected Yield: 85–92%

Alternative Methodology: Oxidative Cyclization (Schiff Base)

Best For: Acid-sensitive substituents or when PPA is unavailable.

This route separates the imine formation from the oxidative ring closure, allowing for milder conditions.

Detailed Protocol

Step A: Schiff Base Formation

-

Dissolve 4-aminoresorcinol (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (30 mL).

-

Reflux for 2–4 hours.

-

Cool and filter the precipitated Schiff base (imine).

Step B: Oxidative Cyclization

-

Dissolve the Schiff base in dry Dichloromethane (DCM) or 1,4-Dioxane.

-

Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) portion-wise at room temperature.

-

Alternative Oxidant: MnO₂ (activated) (5 equiv) can be used but requires filtration of solids.

-

-

Stir for 2–6 hours. Monitor by TLC (the fluorescent benzoxazole spot will appear).

-

Workup: Filter off the reduced hydroquinone byproduct (if using DDQ). Wash the filtrate with 10% NaHCO₃ and water.

-

Concentrate and purify via column chromatography (Hexane:EtOAc).[3]

Characterization & Validation

To ensure the integrity of the synthesized 2-Phenyl-1,3-benzoxazol-6-ol, the following analytical data must be verified.

| Parameter | Expected Value/Observation | Notes |

| Physical State | Off-white to pale yellow solid | Recrystallized form |

| Melting Point | 190–194°C | Sharp range indicates purity |

| ¹H NMR (DMSO-d₆) | δ 9.80 (s, 1H, -OH), 8.15 (m, 2H, Ph), 7.55 (m, 4H, Ph + Benzoxazole H-4/7), 6.90 (dd, 1H, H-5) | Diagnostic OH singlet; aromatic integration |

| IR Spectroscopy | 3200–3400 cm⁻¹ (OH stretch), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) | Broad OH band is characteristic |

| Fluorescence | Strong emission (λ_em ~450–500 nm) | Solvent dependent (ESIPT character) |

Applications & Pharmacological Relevance[2][5][6][7][8]

The 6-hydroxy-2-phenylbenzoxazole scaffold is not merely a chemical curiosity; it is a functional pharmacophore.

-

Tyrosinase Inhibition: The 6-OH group mimics the tyrosine substrate, allowing the molecule to chelate copper ions in the tyrosinase active site, effectively inhibiting melanin biosynthesis.

-

Fluorescent Probes: Due to the ESIPT mechanism, derivatives of this molecule are used as pH sensors and for bio-imaging intracellular metal ions.

-

Estrogen Receptor Modulators: The structural similarity to non-steroidal estrogens (like diethylstilbestrol) allows for binding affinity to ER-α and ER-β.

References

-

PPA Method Validation: The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society.[5]

-

Oxidative Cyclization: Synthesis of 2-Arylbenzoxazoles via DDQ Promoted Oxidative Cyclization of Phenolic Schiff Bases.[6] ResearchGate / Tetrahedron Letters.

-

Biological Activity (Tyrosinase): Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents. MDPI (Molecules).

-

Green Synthesis Alternatives: A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH/PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ckthakurcollege.net [ckthakurcollege.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fluorescent Properties of 2-Phenyl-1,3-benzoxazol-6-ol and its Congeners

This technical guide provides a comprehensive exploration of the fluorescent properties of 2-Phenyl-1,3-benzoxazol-6-ol, a member of the 2-phenylbenzoxazole (PBO) family of organic fluorophores. While specific photophysical data for the 6-hydroxy isomer is limited in publicly available literature, this guide will establish a robust understanding of its expected characteristics by examining the core PBO scaffold and closely related derivatives. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique photoluminescent attributes of this class of compounds.

Introduction: The 2-Phenylbenzoxazole Scaffold - A Versatile Fluorophore Core

The 2-phenylbenzoxazole (PBO) framework is a cornerstone in the design of fluorescent organic dyes, valued for its high photo- and thermal stability, and its capacity for strong fluorescence emission.[1] These compounds are widely utilized in solution-based applications and as dispersions within various matrices.[1] The inherent robustness of the PBO structure makes it an attractive building block for the development of novel photoluminescent materials.[1] The introduction of substituents onto the PBO core, particularly hydroxyl groups, can give rise to unique photophysical phenomena, most notably Excited-State Intramolecular Proton Transfer (ESIPT), which dramatically influences the fluorescence emission profile.[1]

Synthesis of 2-Phenyl-1,3-benzoxazole Derivatives

The synthesis of 2-phenylbenzoxazoles is typically achieved through the condensation of a 2-aminophenol with a benzoic acid derivative.[2] A variety of synthetic methodologies have been developed to facilitate this transformation, often employing different catalysts and reaction conditions to optimize yield and purity.[3][4] A general and efficient one-step synthesis can be adapted to produce a range of PBO derivatives.[5]

General Synthetic Protocol

A robust method for the synthesis of 2-phenylbenzoxazole derivatives involves the condensation of a substituted 2-aminophenol with a substituted benzoic acid in the presence of a suitable acid catalyst, such as polyphosphoric acid (PPA), or by using a dehydrating agent.

Experimental Protocol: Synthesis of a Representative 2-Phenyl-1,3-benzoxazole Derivative

Objective: To synthesize a 2-phenyl-1,3-benzoxazole derivative via the condensation of a 2-aminophenol and a benzoic acid.

Materials:

-

Substituted 2-aminophenol (1.0 eq)

-

Substituted benzoic acid (1.1 eq)

-

Polyphosphoric acid (PPA)

-

Methanol

-

Sodium bicarbonate solution (saturated)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Combine the substituted 2-aminophenol (1.0 eq) and the substituted benzoic acid (1.1 eq) in a round-bottom flask.

-

Add a sufficient amount of polyphosphoric acid to ensure a stirrable slurry.

-

Heat the reaction mixture to 180-200 °C with vigorous stirring under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to approximately 100 °C.

-

Carefully pour the hot mixture into a beaker of ice-water with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to yield the purified 2-phenyl-1,3-benzoxazole derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General synthesis of 2-phenyl-1,3-benzoxazole derivatives.

Photophysical Properties of 2-Phenylbenzoxazole Derivatives

2-Phenylbenzoxazole derivatives are known for their strong fluorescence, typically in the near-UV to blue region of the electromagnetic spectrum.[5] The exact absorption and emission wavelengths are highly dependent on the substitution pattern of both the benzoxazole and the phenyl rings, as well as the solvent environment.[6]

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Reference |

| 2-Phenylbenzoxazole | Acetonitrile | ~300 | ~359 | - | ~5478 | [7] |

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 300 | 359 | - | 5478 | [7] |

| 2-(p-Methoxyphenyl)benzoxazole | Dichloromethane | 326 | 370 | 0.85 | - | [5] |

| 2-(o-Hydroxyphenyl)benzoxazole (HBO) | Cyclohexane | 335 | 470 (Keto) | - | - | [8] |

| 2-(m-Hydroxyphenyl)benzoxazole | Acetonitrile | - | 381 | - | - | [9] |

| 2-(p-Hydroxyphenyl)benzoxazole | Acetonitrile | - | 375 | - | - | [9] |

Note: This table presents data from various sources for comparative purposes. The absence of a value indicates that it was not reported in the cited literature.

The Phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT)

A key feature of 2-(hydroxyphenyl)benzoxazoles is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[1] This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzoxazole ring upon photoexcitation.

Caption: Jablonski diagram illustrating the ESIPT process.

Upon absorption of a photon, the enol tautomer is promoted to an excited state (Enol). In this excited state, the acidity of the hydroxyl proton and the basicity of the benzoxazole nitrogen are significantly increased, facilitating a rapid and often barrierless proton transfer to form the excited keto tautomer (Keto). This keto tautomer then relaxes to its ground state via fluorescence, typically emitting at a much longer wavelength (a large Stokes shift) compared to the absorption of the enol form. Finally, the keto tautomer in the ground state rapidly reverts to the more stable enol form. This process is highly sensitive to the local environment, making ESIPT fluorophores valuable as probes for studying biological systems such as DNA, proteins, and lipids.[8]

Environmental Sensitivity

The fluorescence of 2-phenylbenzoxazole derivatives, particularly those capable of ESIPT, is often highly sensitive to the polarity and hydrogen-bonding capabilities of their environment.[6][10] Changes in solvent polarity can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). For ESIPT-capable molecules, the equilibrium between the enol and keto tautomers can be affected by the solvent, potentially leading to dual fluorescence or a change in the dominant emission band. This environmental sensitivity is a key attribute that makes these compounds powerful fluorescent probes.

Conclusion and Future Directions

2-Phenyl-1,3-benzoxazol-6-ol, as a member of the PBO family, is anticipated to be a robust fluorophore with interesting photophysical properties. Based on the analysis of its structural congeners, it is expected to exhibit fluorescence in the UV-to-blue region, with its properties being significantly influenced by the hydroxyl substituent and the surrounding environment. The potential for ESIPT in this molecule warrants further investigation, as it could lead to applications as a sensitive fluorescent probe. Future research should focus on the targeted synthesis and detailed photophysical characterization of 2-Phenyl-1,3-benzoxazol-6-ol to fully elucidate its fluorescent properties and unlock its potential in various scientific and technological fields.

References

-

G. Desmaële, D. "2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence." Photochemical & Photobiological Sciences, 2017, 16(9), 1339-1351.

-

Frizon, T. E. A., et al. "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study." Frontiers in Chemistry, 2020, 8, 396.

-

Al-Lawati, F. A. J., et al. "Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid." Sultan Qaboos University Journal for Science, 2012, 17(1), 1-14.

-

Gedara, S. R., et al. "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents." Scientific Reports, 2021, 11(1), 1-18.

-

Gotor, R., et al. "2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties." Dyes and Pigments, 2020, 173, 107936.

-

A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College Panvel.

-

Synthesis of 2-Phenylbenzoxazole using Different Heterogeneous Copper Catalysts. ResearchGate.

-

Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI.

-

2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI.

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.

-

Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.

Sources

- 1. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. ckthakurcollege.net [ckthakurcollege.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole [mdpi.com]

- 8. squ.elsevierpure.com [squ.elsevierpure.com]

- 9. mdpi.com [mdpi.com]

- 10. biori.periodikos.com.br [biori.periodikos.com.br]

Advanced Synthesis of 2-Phenyl-1,3-benzoxazol-6-ol Scaffolds

This guide details the synthesis of 2-Phenyl-1,3-benzoxazol-6-ol derivatives. This scaffold is a privileged structure in medicinal chemistry, most notably acting as a pharmacophore for Estrogen Receptor Beta (ERβ) agonists (e.g., WAY-200070).

The synthesis of the 6-hydroxy isomer requires specific regiochemical control, distinct from the more common 5-hydroxy derivatives. The protocols below prioritize high fidelity, scalability, and mechanistic transparency.

Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing the 6-ol isomer is the instability of the electron-rich aminophenol precursor. Unlike the 5-ol series (derived from the stable 2-amino-4-methoxyphenol), the 6-ol series requires 4-aminoresorcinol (2,4-dihydroxyaniline). This precursor is prone to rapid oxidation in air, necessitating the use of its hydrochloride salt or in situ generation.

Retrosynthetic Disconnection

To access the 2-phenyl-1,3-benzoxazol-6-ol core, we disconnect at the heterocyclic C2-N3 and C2-O1 bonds.

-

Precursor A: 4-Aminoresorcinol hydrochloride (provides the aminophenol core).

-

Precursor B: Substituted Benzoic Acid or Benzoyl Chloride (provides the C2-phenyl moiety).

Figure 1: Retrosynthetic analysis highlighting the convergent assembly of the benzoxazole core.

Synthetic Methodologies

Method A: Polyphosphoric Acid (PPA) Cyclodehydration (The "Gold Standard")

This is the most robust method for generating this scaffold. PPA serves a dual role as both a non-nucleophilic solvent and a potent dehydrating agent. It drives the reaction to completion by sequestering water, preventing hydrolysis of the imine intermediate.

Why this works: The high viscosity and acidity of PPA stabilize the oxidation-prone 4-aminoresorcinol during the high-temperature cyclization.

Protocol 1: PPA-Mediated Synthesis[1]

-

Scale: 10 mmol

-

Time: 4–6 hours

-

Yield: 75–90%

Materials:

-

4-Aminoresorcinol Hydrochloride (1.61 g, 10 mmol)

-

4-Substituted Benzoic Acid (10 mmol) (e.g., 4-bromobenzoic acid for WAY-200070 analogs)

-

Polyphosphoric Acid (PPA) (20 g)

Step-by-Step Workflow:

-

Pre-heating: Heat the PPA to 70°C in a round-bottom flask. Expert Insight: PPA is extremely viscous at RT. Heating reduces viscosity, ensuring homogenous mixing of the solid reagents.

-

Addition: Add the 4-aminoresorcinol HCl and the benzoic acid derivative simultaneously to the stirring PPA.

-

Cyclization: Increase temperature to 140–150°C . Stir under nitrogen atmosphere for 4–6 hours.

-

Monitoring: Reaction progress can be difficult to monitor by TLC due to the PPA matrix. Complete consumption of starting material is usually assumed after 6 hours.

-

-

Quenching: Cool the mixture to ~80°C (do not cool to RT, or it will solidify into a glass). Pour the hot syrup slowly into crushed ice (200 g) with vigorous stirring.

-

Neutralization: The solution will be highly acidic. Neutralize by adding solid NaHCO₃ or 10% NaOH solution dropwise until pH ~7.

-

Critical Step: The product usually precipitates as a solid upon neutralization.

-

-

Purification: Filter the precipitate, wash with copious water, and recrystallize from Ethanol/Water (8:2) .

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

For library generation or rapid SAR exploration, microwave irradiation offers significantly reduced reaction times.

Protocol 2: Microwave Irradiation[2]

-

Catalyst: K-10 Montmorillonite Clay or minimal PPA.

-

Conditions: 140°C, 15 minutes, sealed vessel.

Workflow:

-

Mix 4-aminoresorcinol HCl (1 mmol) and benzoic acid (1 mmol) with 500 mg of K-10 clay (solid support).

-

Irradiate at 140°C (300 W max power) for 10–15 minutes .

-

Extract the product with hot ethanol, filter off the clay, and evaporate the solvent.

-

Purify via flash column chromatography (Hexane/Ethyl Acetate).

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via an amide intermediate followed by ring closure.

-

Activation: The carboxylic acid is protonated by PPA, making the carbonyl carbon highly electrophilic.

-

Amide Formation: The amine of the resorcinol attacks the carbonyl, eliminating water to form the N-(2,4-dihydroxyphenyl)benzamide intermediate.

-

Cyclodehydration: The phenolic hydroxyl group (ortho to the amide) attacks the amide carbonyl.

-

Aromatization: Loss of the second water molecule drives the formation of the aromatic oxazole ring.

Figure 2: Mechanistic pathway of acid-catalyzed benzoxazole formation.

Key Applications & SAR: ERβ Agonists

The 2-phenyl-1,3-benzoxazol-6-ol core is the structural anchor for WAY-200070 , a highly selective ERβ agonist used to study anxiety and depression pathways without the feminizing effects of ERα activation.

SAR Table: Impact of Substituents

| Position | Substituent | Effect on Activity (ERβ) | Notes |

| C-6 (Core) | -OH | Critical | Mimics the A-ring phenol of Estradiol (H-bonding to Glu305/Arg346). |

| C-2 (Phenyl) | 4-OH / 4-Cl | High Potency | 4-OH mimics the D-ring of Estradiol. |

| C-7 | -Br / -Vinyl | Selectivity Filter | Bulky groups here improve ERβ vs ERα selectivity (e.g., Prinaberel). |

| C-5 | -H | Neutral | Substitution here often reduces affinity compared to C-6 OH. |

Characterization Data

A successful synthesis of 2-(4-hydroxyphenyl)-1,3-benzoxazol-6-ol (a representative core) will exhibit:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.5–10.5 ppm: Two broad singlets (Phenolic -OH).

-

δ 7.9–8.0 ppm: Doublet (2H, J = 8.5 Hz, H-2',6' of phenyl ring).

-

δ 7.4–7.5 ppm: Doublet (1H, J = 8.5 Hz, H-4 of benzoxazole).

-

δ 6.9–7.0 ppm: Doublet (1H, H-7, meta to OH).

-

δ 6.7–6.8 ppm: Doublet of doublets (H-5).

-

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₃H₉NO₃: 228.06; found: 228.1.

References

-

Malamas, M. S., et al. (2004).[3][4] "Design and synthesis of aryl diphenolic azoles as potent and selective estrogen receptor-beta ligands." Journal of Medicinal Chemistry, 47(21), 5021–5040.[3] Link

-

Saraf, S. K., et al. (2010).[5] "Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives." Der Pharma Chemica, 2(4), 206–212.[5] Link

-

Hughes, Z. A., et al. (2008).[3][4][6] "WAY-200070, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent."[3][7] Neuropharmacology, 54(7), 1136–1142.[3][7] Link

-

Rida, S. M., et al. (2005). "Synthesis of some novel benzoxazole derivatives as antitumor agents." Bioorganic & Medicinal Chemistry, 13(9), 3069–3080. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Therapeutic Potential of Benzoxazole Scaffolds in Modern Drug Discovery

Foreword: The Benzoxazole Core - A Privileged Scaffold in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets with high affinity. The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, is a quintessential example of such a scaffold.[1][2][3] Its planar, rigid structure and the presence of heteroatoms (nitrogen and oxygen) provide ideal anchor points for interactions with biological macromolecules, such as enzymes and receptors.[4]

This guide provides an in-depth exploration of the benzoxazole core, not as a mere academic curiosity, but as a dynamic and versatile tool in the hands of drug development professionals. We will dissect its synthetic accessibility, explore its multifaceted pharmacological activities, and present validated protocols that underscore its therapeutic promise. Our narrative is grounded in the principle of causality—explaining not just what is done, but why specific scientific choices are made to harness the full potential of this remarkable scaffold.

Synthetic Strategies: Forging the Benzoxazole Core

The utility of a scaffold is directly proportional to its synthetic accessibility. The benzoxazole framework benefits from robust and versatile synthetic methodologies, most of which are variations of a core strategy: the condensation of a 2-aminophenol with a carbonyl-containing functional group.[5]

The choice of synthetic route is dictated by the desired substitution pattern on the benzoxazole ring, which is critical for modulating pharmacological activity. The most common precursor, 2-aminophenol, allows for extensive derivatization.[5] Modern approaches often employ catalysts such as metals, nanoparticles, or green solvents like glycerol to improve yield, reduce reaction times, and enhance environmental compatibility.[5][6]

Generalized Synthetic Workflow

The fundamental reaction involves the cyclization of a 2-aminophenol with a carboxylic acid, aldehyde, or their derivatives. This process forms the core benzoxazole ring, which can then be further functionalized.

Caption: General workflow for benzoxazole synthesis and derivatization.

Experimental Protocol: Synthesis of Benzo[d]oxazole-2-thiol

This protocol describes a foundational synthesis for a versatile benzoxazole intermediate. The choice of a thiol derivative at the 2-position provides a reactive handle for subsequent modifications, enabling the creation of diverse compound libraries.

Principle: This procedure involves the reaction of 2-aminophenol with carbon disulfide in the presence of a strong base (potassium hydroxide). The base facilitates the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to yield the stable benzoxazole-2-thiol.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.1 mol of 2-aminophenol in 100 mL of methanol.

-

Base Addition: To the stirring solution, add 0.1 mol of potassium hydroxide pellets. Stir until the pellets are completely dissolved. The solution may warm slightly.

-

Reagent Addition: Carefully add 0.12 mol of carbon disulfide (CS₂) dropwise to the mixture over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).

-

Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of ice-cold water.

-

Precipitation: Acidify the aqueous solution by slowly adding dilute hydrochloric acid (HCl) until the pH is approximately 5-6. A solid precipitate will form.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. Recrystallize the crude product from an appropriate solvent, such as ethanol, to yield pure Benzo[d]oxazole-2-thiol.[7]

-

Validation: Confirm the structure and purity of the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]

Therapeutic Applications in Oncology

The benzoxazole scaffold has emerged as a powerful platform for the development of novel anticancer agents.[8][9] Its derivatives have been shown to target a wide array of mechanisms crucial for cancer cell proliferation and survival, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.[10][11]

Mechanism of Action: VEGFR-2 Inhibition

A particularly successful strategy involves targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[10] VEGFR-2 is a key tyrosine kinase receptor that, upon activation by its ligand VEGF, initiates a signaling cascade promoting angiogenesis—the formation of new blood vessels.[12] Tumors require extensive vascularization to grow and metastasize, making VEGFR-2 a prime target for cancer therapy.[12] Benzoxazole derivatives have been designed as potent competitive inhibitors that bind to the ATP-binding site of the VEGFR-2 kinase domain, blocking its activation and downstream signaling.[10]

Caption: Inhibition of the VEGFR-2 signaling cascade by a benzoxazole derivative.

In Vitro Anticancer Activity Data

The efficacy of benzoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| Benzoxazole-Benzamide Conjugate (1) | HCT-116 (Colon) | 0.21 ± 0.01 | Sorafenib | 3.14 ± 0.12 | [10] |

| Benzoxazole-Benzamide Conjugate (11) | MCF-7 (Breast) | 0.25 ± 0.01 | Sorafenib | 5.81 ± 0.21 | [10] |

| Substituted Benzoxazole (4) | HCT116 (Colorectal) | 7.8 | 5-Fluorouracil | 5.6 | [7] |

| Substituted Benzoxazole (6) | HCT116 (Colorectal) | 8.2 | 5-Fluorouracil | 5.6 | [7] |

Applications in Infectious Diseases

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[7] Benzoxazole derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi, making them a promising area of research.[3][8][13] Their structural similarity to natural nucleic bases like adenine and guanine may allow them to interfere with microbial biological systems.[4]

Spectrum of Antimicrobial Activity

Studies have shown that benzoxazole derivatives are effective against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger).[7][13] The specific substitution patterns on the benzoxazole ring, particularly at the 2 and 5 positions, are crucial for determining the spectrum and potency of their antimicrobial action.[13]

Quantitative Antimicrobial Data (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | B. subtilis (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | A. niger (Fungus) | Source |

| MIC (µM) | MIC (µM) | MIC (µM) | MIC (µM) | ||

| 1 | 0.68 x 10⁻³ | - | 0.34 x 10⁻³ | - | [7] |

| 10 | 1.14 x 10⁻³ | - | - | - | [7] |

| 19 | - | - | - | 2.40 x 10⁻³ | [7] |

| 24 | - | 1.40 x 10⁻³ | - | - | [7] |

| Ofloxacin (Std.) | 3.45 x 10⁻³ | 1.72 x 10⁻³ | - | - | [7] |

| Fluconazole (Std.) | - | - | 3.26 x 10⁻³ | 1.63 x 10⁻³ | [7] |

Protocol: Antimicrobial Susceptibility Testing (Tube Dilution)

This protocol provides a self-validating system for determining the MIC of a novel benzoxazole compound.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The tubes are incubated, and the MIC is determined by observing the lowest concentration at which no visible growth occurs.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism (e.g., E. coli) in a suitable broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a stock solution of the test benzoxazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in sterile test tubes containing Mueller-Hinton broth to obtain a range of concentrations.

-

Inoculation: Add a standardized volume of the prepared inoculum to each tube of the diluted compound, as well as to a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).

-

Incubation: Incubate all tubes at 37°C for 18-24 hours.

-

Data Interpretation: Following incubation, examine the tubes for turbidity (visible growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Validation: The positive control must show turbidity, and the negative control must remain clear. This confirms the viability of the inoculum and the sterility of the medium, respectively.

Applications in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease represent a significant and growing unmet medical need.[14] Benzoxazole-based scaffolds are being explored as multi-target therapeutic agents for these complex conditions.[14]

Mechanism of Action: Cholinesterase Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain.[15] This is achieved by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[16] Several benzoxazole derivatives have been synthesized and shown to be potent inhibitors of both AChE and BuChE, presenting a promising avenue for developing new anti-Alzheimer's agents.[15][17]

Caption: Mechanism of cholinesterase inhibition by benzoxazole derivatives.

In Vitro Cholinesterase Inhibition Data

| Compound Class | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference (Donepezil) IC₅₀ (µM) | Source |

| Benzoxazole-Oxadiazole (15) | 5.80 ± 2.18 | 7.20 ± 2.30 | AChE: 33.65 / BuChE: 35.80 | [15] |

| Benzoxazole-Oxadiazole (16) | 6.90 ± 1.20 | 7.60 ± 2.10 | AChE: 33.65 / BuChE: 35.80 | [15] |

| bis-Benzoxazole Schiff base (3) | 1.10 ± 0.40 | 1.90 ± 0.70 | (Not specified in same format) | [17] |

| Benzoxazole-Oxazole (11) | 0.90 ± 0.05 | 1.10 ± 0.10 | (Donepezil used as standard) | [16] |

Other Therapeutic Applications

The versatility of the benzoxazole scaffold extends beyond the areas detailed above. Significant research has highlighted its potential as:

-

Anti-inflammatory Agents: Derivatives have been shown to possess anti-inflammatory properties, which is a crucial therapeutic area for a wide range of conditions.[9][18]

-

Antiviral Agents: Research has explored benzoxazoles as potential inhibitors of viral replication.[8][18]

-

Anticonvulsant Agents: Certain derivatives have shown efficacy in preclinical models of convulsions.[9]

-

Anti-Psoriatic Drugs: Benzoxazole derivatives are promising candidates for reducing inflammatory symptoms in psoriasis models.[19]

Conclusion and Future Outlook

The benzoxazole scaffold represents a validated and highly fruitful starting point for drug discovery. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, ensures its continued relevance. The data clearly demonstrates potent activity in oncology, infectious diseases, and neurodegeneration.[8][18]

Future research will likely focus on multi-target drug design, where a single benzoxazole-based molecule is engineered to modulate several disease-related pathways simultaneously. The development of prodrugs to enhance bioavailability and targeted delivery also presents a promising frontier.[19] As our understanding of disease biology deepens, the rational design of novel benzoxazole derivatives will undoubtedly lead to the development of next-generation therapeutics for some of our most challenging medical conditions.

References

- Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. PubMed.

- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central.

- Review on benzoxazole chemistry and pharmacological potential.

- Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. NIH.

- Biological activity of 3-(2-benzoxazol-5-yl)

- A Review on Various Synthetic Methods of Benzoxazole Moiety.

- Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psori

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Publishing.

- Benzoxazole as Anticancer Agent: A Review. IJPPR.

- Targeting disease with benzoxazoles: a comprehensive review of recent developments.

- Benzoxazole derivatives: design, synthesis and biological evalu

- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.

- Review of synthesis process of benzoxazole and benzothiazole deriv

- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

- Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI.

- (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review.

- Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. MDPI.

- Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC. PubMed Central.

- Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Taylor & Francis Online.

- In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simul

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.

- Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry.

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. ijpbs.com [ijpbs.com]

- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use [mdpi.com]

An In-depth Technical Guide to 2-Phenyl-1,3-benzoxazol-6-ol: From Foundational Synthesis to Modern Applications

This guide provides a comprehensive technical overview of 2-Phenyl-1,3-benzoxazol-6-ol, a member of the versatile benzoxazole family of heterocyclic compounds. The benzoxazole core, an aromatic structure formed by the fusion of a benzene and an oxazole ring, serves as a privileged scaffold in medicinal chemistry.[1] This document will delve into the historical context of benzoxazole discovery, elucidate the evolution of its synthesis, and provide detailed protocols for the preparation of 2-Phenyl-1,3-benzoxazol-6-ol. Furthermore, it will explore the compound's potential biological significance and applications in drug development, grounded in the extensive research conducted on its structural analogs.

I. The Genesis of a Privileged Scaffold: A Historical Perspective on Benzoxazole

The journey of benzoxazole chemistry began in the late 19th century, marking over a century of scientific exploration into this unique heterocyclic system. While a singular "discovery" of 2-Phenyl-1,3-benzoxazol-6-ol is not documented, its existence is the result of the foundational work on the synthesis of the benzoxazole core. The history of heterocyclic compounds, including benzoxazoles, took root in the mid-19th century as organic chemistry began to flourish.[2]

The primary and most enduring method for synthesizing the benzoxazole nucleus is the condensation reaction between a 2-aminophenol and a carbonyl compound, such as a carboxylic acid or an aldehyde.[3][4] This fundamental reaction has been the cornerstone of benzoxazole synthesis for decades, with early methods often requiring harsh conditions like high temperatures and strong acids.[5] The elegance of this approach lies in its directness, forming the fused ring system in a single, albeit often forceful, step.

The evolution of synthetic organic chemistry has brought forth a multitude of refinements to this classic condensation. The quest for milder reaction conditions, higher yields, and greater functional group tolerance has led to the development of numerous catalytic systems. These modern approaches often employ transition metal catalysts, green chemistry principles, and innovative reagents to achieve the desired transformation with greater efficiency and environmental consideration.[6][7]

II. The Art of Synthesis: From General Methodologies to a Specific Protocol

The synthesis of 2-Phenyl-1,3-benzoxazol-6-ol is a testament to the versatility of benzoxazole chemistry. The strategic placement of the phenyl group at the 2-position and the hydroxyl group at the 6-position can be achieved through the careful selection of starting materials and reaction conditions.

The preparation of 2-arylbenzoxazoles, such as the title compound, has been a significant focus of synthetic efforts due to their prevalence in biologically active molecules. A variety of methods have been developed, each with its own set of advantages and limitations.

| Synthetic Method | Precursors | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |

| Classic Condensation | 2-Aminophenol, Benzoic Acid/Aldehyde | Polyphosphoric Acid (PPA), Strong Acids | High Temperature (150-250 °C) | Readily available starting materials, straightforward. | Harsh conditions, limited functional group tolerance.[2] |

| Catalytic Condensation | 2-Aminophenol, Benzaldehyde | Samarium triflate, Zn(OAc)₂, Iron catalysts | Aqueous medium, Room temperature to moderate heat | Milder conditions, reusable catalysts, "green" approach.[8][9] | Catalyst cost and sensitivity can be a factor. |

| From o-Nitrophenols | o-Nitrophenol, Benzyl Alcohol | Iron catalyst | Hydrogen transfer conditions | Avoids pre-formation of the aminophenol.[9] | Requires specific catalytic system. |

| From Aldoximes | Aldoxime, 2-Iodobromobenzene | Copper catalyst, DMEDA ligand | Catalytic conditions | Alternative route to the benzoxazole core.[10] | Substrate availability may be a limitation. |

| Photoredox Catalysis | Benzoxazole, α-Ketoic Acids | Eosin Y (photocatalyst) | Visible light irradiation | Mild, metal-free conditions.[11] | Requires specialized photochemical equipment. |

The following protocol is a robust and well-established method for the synthesis of 2-Phenyl-1,3-benzoxazol-6-ol, based on the classic condensation of a substituted 2-aminophenol with benzoyl chloride, followed by cyclization. The causality behind each step is explained to provide a deeper understanding of the process.

Rationale for Precursor Selection: 4-Amino-3-hydroxybenzoic acid is chosen as the starting material. The amino and hydroxyl groups in the ortho position are essential for the formation of the oxazole ring. The carboxylic acid at the para position to the amino group will be removed in a later step, and the hydroxyl group at the meta position will become the desired 6-hydroxy substituent on the final benzoxazole ring. Benzoyl chloride is selected as the source of the 2-phenyl group.

Experimental Protocol:

Step 1: N-Benzoylation of 4-Amino-3-hydroxybenzoic acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 15.3 g (0.1 mol) of 4-amino-3-hydroxybenzoic acid in 100 mL of pyridine.

-

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

-

-

Addition of Acylating Agent: Cool the suspension to 0-5 °C in an ice bath. Slowly add 14.0 mL (0.12 mol) of benzoyl chloride dropwise to the stirred suspension.

-

Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2 hours.

-

Causality: Heating provides the necessary activation energy for the reaction to go to completion.

-

-

Work-up and Isolation: Cool the reaction mixture and pour it into 500 mL of ice-water. Acidify the mixture with concentrated hydrochloric acid to a pH of ~2. The crude N-(4-carboxy-2-hydroxyphenyl)benzamide will precipitate.

-

Causality: Acidification protonates the carboxylate and any remaining pyridine, rendering the product insoluble in the aqueous medium.

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified intermediate.

Step 2: Reductive Cyclization and Decarboxylation

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place the dried N-(4-carboxy-2-hydroxyphenyl)benzamide from the previous step.

-

Addition of Reagents: Add 150 mL of methanesulfonic acid and 13.1 g (0.2 mol) of zinc dust.

-

Causality: Methanesulfonic acid serves as a strong acid catalyst and solvent for the cyclization. Zinc dust acts as the reducing agent.

-

-

Reaction Progression: Heat the mixture to 100-110 °C for 2 hours.

-

Causality: The elevated temperature facilitates both the reductive cyclization to form the benzoxazole ring and the decarboxylation of the benzoic acid moiety.[3]

-

-

Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. The crude 2-Phenyl-1,3-benzoxazol-6-ol will precipitate.

-

Purification: Filter the solid, wash thoroughly with water until the washings are neutral, and then dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Phenyl-1,3-benzoxazol-6-ol.

Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The expected spectra would show characteristic peaks for the aromatic protons of the phenyl and benzoxazole rings, as well as the hydroxyl proton.

Caption: A workflow diagram illustrating the two-step synthesis of 2-Phenyl-1,3-benzoxazol-6-ol.

III. Biological Significance and Therapeutic Potential

The benzoxazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities.[12] While specific studies on 2-Phenyl-1,3-benzoxazol-6-ol are not extensively reported, its structural motifs suggest a high potential for biological activity, which can be inferred from related compounds.

Benzoxazole derivatives have been reported to possess a broad spectrum of pharmacological properties, including:

-

Antimicrobial Activity: Many benzoxazole derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

-

Anticancer Activity: The planar benzoxazole ring system can intercalate with DNA, and various derivatives have been shown to inhibit topoisomerases or other enzymes crucial for cancer cell proliferation.[14]

-

Anti-inflammatory Activity: Some benzoxazoles act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Antiviral and Other Activities: The benzoxazole scaffold has also been explored for its potential in developing antiviral, anticonvulsant, and other therapeutic agents.[10]

For benzoxazole derivatives, the substituents at the 2 and 5/6 positions are often critical for determining the specific biological activity and potency.[13]

-

The 2-Phenyl Group: The presence of an aryl group at the 2-position is a common feature in many biologically active benzoxazoles. Substitutions on this phenyl ring can fine-tune the electronic and steric properties of the molecule, influencing its binding to biological targets.

-

The 6-Hydroxy Group: The hydroxyl group at the 6-position can act as a hydrogen bond donor and acceptor, potentially enhancing the interaction of the molecule with receptor sites. Its position on the benzoxazole ring can significantly impact the molecule's overall polarity and pharmacokinetic properties.

Based on the known activities of structurally similar compounds, 2-Phenyl-1,3-benzoxazol-6-ol could potentially interact with various cellular signaling pathways. For instance, as a potential anti-inflammatory agent, it might inhibit the COX pathway, thereby reducing the production of prostaglandins.

Sources

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 5. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 6. CN104327008A - Synthesis method of benzoxazole compound - Google Patents [patents.google.com]

- 7. ckthakurcollege.net [ckthakurcollege.net]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 2-aryl benzoxazoles from aldoximes - MedCrave online [medcraveonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework: Electronic Structure & Reactivity of 2-Phenyl-1,3-benzoxazol-6-ol

Executive Summary

The molecule 2-Phenyl-1,3-benzoxazol-6-ol represents a critical scaffold in both medicinal chemistry and optoelectronics. Unlike its well-known isomer 2-(2'-hydroxyphenyl)benzoxazole (HBO)—famous for Excited-State Intramolecular Proton Transfer (ESIPT)—the placement of the hydroxyl group at the C6 position of the benzoxazole core fundamentally alters its electronic landscape.

This guide provides a comprehensive theoretical framework for characterizing this specific congener. By synthesizing Density Functional Theory (DFT) methodologies with reactivity descriptors, we establish a protocol to predict its efficacy as a pharmacophore (antimicrobial/anticancer agent) and a fluorescent probe.

Computational Methodology Framework

To ensure reproducibility and high-fidelity results, the following computational workflow is prescribed. This protocol aligns with current best practices in ab initio studies of heterocyclic aromatic systems.

The "Gold Standard" Protocol

For benzoxazole derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set strikes the optimal balance between computational cost and accuracy for ground-state geometries.

| Parameter | Specification | Rationale |

| Functional | B3LYP (Hybrid GGA) | Proven reliability for organic bond lengths and vibrational frequencies. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) capture the electron density of the lone pairs on O and N; polarization functions (d,p) account for ring aromaticity. |

| Solvation | IEF-PCM | The Integral Equation Formalism Polarizable Continuum Model simulates physiological (Water) or experimental (DMSO/Ethanol) environments. |

| Excited States | TD-DFT / CAM-B3LYP | Long-range corrected functionals (CAM-B3LYP) prevent the underestimation of Charge Transfer (CT) excitation energies common in standard B3LYP. |

Workflow Visualization

The following diagram outlines the logical progression of the theoretical study, from initial geometry construction to advanced property prediction.

Figure 1: Step-by-step computational workflow for characterizing 2-Phenyl-1,3-benzoxazol-6-ol.

Electronic Structure Analysis

Geometry and Planarity

The 2-phenyl-1,3-benzoxazole system is nominally planar due to

-

Torsion Angle (

): The dihedral angle C(benz)-C(2)-C(1')-C(2') is the critical parameter. In the gas phase, this approaches -

Steric Hindrance: Unlike 2-(2'-substituted) analogs, the 2-phenyl ring in this molecule lacks ortho-substituents, minimizing steric clash and maximizing conjugation length. This suggests a high degree of electron delocalization across the entire skeleton.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of chemical reactivity (Kinetic Stability) and optical properties.

-

HOMO Character: Primarily localized on the benzoxazole-6-ol moiety . The hydroxyl group at C6 acts as a strong

-donor, raising the HOMO energy level. -

LUMO Character: Delocalized across the entire

-system , including the phenyl ring. -

Band Gap (

):

Reactivity Descriptors Table:

| Descriptor | Formula | Physical Interpretation |

| Chemical Hardness ( | Resistance to charge transfer. Lower | |

| Electrophilicity Index ( | Propensity to accept electrons (biological oxidant scavenging). | |

| Chemical Potential ( | Direction of charge flow in drug-receptor interactions. |

(Where

Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions (hydrogen bonding) in a biological context.

-

Red Regions (Negative Potential): Concentrated around the Nitrogen atom (N3) of the oxazole ring and the Oxygen of the hydroxyl group. These are H-bond acceptor sites.

-

Blue Regions (Positive Potential): Concentrated on the Hydroxyl Hydrogen (H-O) . This is the primary H-bond donor site.

-

Implication: This "Donor-Acceptor" dual character makes the molecule an excellent candidate for binding to amino acid residues (e.g., Serine, Histidine) in enzyme active sites.

Spectroscopic Predictions (TD-DFT)

Unlike the HBO isomer, 2-Phenyl-1,3-benzoxazol-6-ol does not possess an intramolecular hydrogen bond between the phenyl ring and the nitrogen. Therefore, it does not undergo ESIPT (Excited-State Intramolecular Proton Transfer) in the traditional sense.

-

Absorption: Expect a strong

transition (HOMO -

Fluorescence: Without ESIPT, the Stokes shift will be smaller (normal Stokes shift). The emission is likely to be in the violet-blue region (350–400 nm).

-

Solvent Effect: In polar solvents (Ethanol, DMSO), the excited state (often more polar) is stabilized, leading to a bathochromic shift (Red shift) in emission.

Advanced Application: In Silico Drug Development

For researchers in pharma, the electronic structure directly informs the "Drug-Likeness" of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions that stabilize the molecule.

-

Key Interaction:

.-

The lone pair on the 6-OH oxygen donates electron density into the antibonding orbital of the benzene ring. This activation makes the C5 and C7 positions susceptible to electrophilic attack (e.g., metabolic oxidation by CYP450).

-

Molecular Docking Readiness

The planar geometry and distinct MEP distribution allow for high-affinity intercalation into DNA or binding to planar active sites (e.g., Topoisomerase II).

Docking Simulation Workflow:

-

Ligand Prep: Optimize geometry at B3LYP/6-31G(d).

-

Receptor: Download PDB structure (e.g., E. coli DNA Gyrase).

-

Grid Box: Center on the co-crystallized ligand.

-

Scoring: Evaluate Binding Energy (

). A value

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizable distribution of charge densities. Chemical Physics, 55(1), 117-129. Link

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link

-

Padalkar, V. S., et al. (2016).[2] Synthesis and photo-physical characteristics of ESIPT inspired 2-substituted benzoxazole derivatives. Journal of Fluorescence, 26(4), 1361-1369. Link

Sources

Methodological & Application

Application Note: 2-Phenyl-1,3-benzoxazol-6-ol as a Solvatochromic and pH-Sensitive Fluorescent Probe

This Application Note is designed for researchers utilizing 2-Phenyl-1,3-benzoxazol-6-ol (also referred to as 6-Hydroxy-2-phenylbenzoxazole or 6-OH-PBO ) in biochemical and physicochemical assays.

Unlike its structural isomer 2-(2'-hydroxyphenyl)benzoxazole (HBO)—which is famous for Excited-State Intramolecular Proton Transfer (ESIPT)—the 6-hydroxy derivative functions primarily as a sensitive Intramolecular Charge Transfer (ICT) probe. Its fluorescence properties are heavily modulated by solvent polarity, hydrogen bonding capacity, and pH, making it an excellent tool for probing micro-environmental changes in biological membranes, protein hydrophobic pockets, and pH gradients.

Introduction & Mechanism of Action

The Fluorophore

2-Phenyl-1,3-benzoxazol-6-ol consists of a benzoxazole core with a phenyl ring at the C2 position and a hydroxyl group at the C6 position. This structure creates a "Push-Pull" electronic system where the hydroxyl group acts as an electron donor and the benzoxazole ring acts as an electron acceptor.

Mechanism: Intramolecular Charge Transfer (ICT)

Unlike ESIPT probes, the 6-hydroxyl group is geometrically distant from the oxazole nitrogen, preventing intramolecular hydrogen bonding. Instead, the fluorescence mechanism relies on Intramolecular Charge Transfer (ICT) .

-

Neutral State (Low pH / Non-polar): The molecule exhibits blue fluorescence. The dipole moment is moderate.

-

Anionic State (High pH): Deprotonation of the 6-OH group creates a phenolate anion, a strong electron donor. This significantly enhances the ICT character, causing a bathochromic (red) shift in both absorption and emission spectra and often increasing quantum yield.

-

Solvatochromism: In polar solvents, the excited state (which is more polar than the ground state) is stabilized, leading to a red shift in emission. This property allows the probe to report on the polarity of its immediate environment (e.g., binding to a hydrophobic protein pocket vs. exposure to water).

Figure 1: Mechanism of fluorescence modulation via pH (protonation state) and polarity (ICT stabilization).

Material Preparation

Stock Solution

The probe is hydrophobic and requires an organic co-solvent for solubilization.

| Component | Concentration | Protocol | Storage |

| Stock Solvent | DMSO (anhydrous) or Ethanol | Dissolve powder to 10 mM . Vortex until clear. | -20°C, dark, desiccated (Stable >6 months). |

| Working Sol. | 10 µM - 50 µM | Dilute Stock 1:1000 into buffer/solvent just before use. | Prepare fresh daily. Do not store. |

Critical Note: Avoid storing working solutions in aqueous buffers for extended periods (>24h) as benzoxazoles can slowly hydrolyze or precipitate if the concentration is too high (>100 µM).

Protocol A: pH Sensing (Ratiometric/Turn-On)

This protocol utilizes the spectral shift between the phenol and phenolate forms to determine pH.

Buffer Preparation

Prepare a series of buffers (e.g., Phosphate, Citrate, Borate) ranging from pH 4.0 to pH 12.0. Ensure ionic strength is constant (e.g., 150 mM NaCl).

Experimental Steps

-

Aliquot: Dispense 198 µL of each pH buffer into a black 96-well microplate.

-

Spike: Add 2 µL of 1 mM Stock probe solution to each well (Final conc: 10 µM).

-

Mix: Incubate at room temperature for 5 minutes in the dark.

-

Scan (Excitation): Perform an excitation scan (Emission fixed at 480 nm) to find the isosbestic point and maxima.

-

Scan (Emission): Excite at 340 nm (Neutral max) and 370 nm (Anion max). Record emission from 380–600 nm.

Data Analysis

Plot the fluorescence intensity ratio (

Protocol B: Probing Protein Hydrophobicity (e.g., BSA/HSA Binding)

6-OH-PBO exhibits enhanced fluorescence and a spectral shift when moving from an aqueous environment to a hydrophobic protein pocket (e.g., Sudlow's sites on Albumin).

Workflow

Figure 2: Workflow for determining protein binding affinity.

Step-by-Step

-

Preparation: Prepare a 10 µM probe solution in PBS (pH 7.4).

-

Titration: Add increasing concentrations of the target protein (e.g., BSA) from 0 to 50 µM.

-

Observation:

-

Free Probe (Water): Weak fluorescence, emission max ~460 nm (relaxed ICT state, quenched by water).

-

Bound Probe (Hydrophobic Pocket): Strong fluorescence increase, emission blue-shift to ~410-430 nm (destabilization of the polar excited state in non-polar environment) or intensity enhancement due to restricted rotation (viscosity effect).

-

-

Control: Perform a blank titration with N-Acetyl-L-tryptophan (NATA) to rule out non-specific inner-filter effects.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation | Concentration too high in aqueous buffer. | Keep final probe concentration < 20 µM. Ensure DMSO < 1% v/v. |

| No Fluorescence | pH is too low (Neutral form is weaker) or quenching. | Check pH. Try exciting at the anion band (~370 nm) in basic buffer (pH 10) to verify probe integrity. |

| Inconsistent Data | Photobleaching. | Minimize light exposure. Use fresh aliquots. |

| Spectral Overlap | Interference from Tryptophan (Ex 280/Em 350). | Excite the probe >330 nm to avoid exciting protein aromatic residues. |

References

-

Tanaka, K., et al. (2001).[1][2] "Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations." Journal of Organic Chemistry. Link

- Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research. (Contextual reference for ICT mechanism in benzoxazoles).

-

Henary, M., et al. (2020). "Synthesis and application of benzoxazole derivative-based fluorescent probes." Luminescence. Link

-

Gao, Y., et al. (2022).[2] "2-Phenylbenzoxazole derivatives: a family of robust emitters." Photochemical & Photobiological Sciences. Link

Sources

Application Note: 2-Phenyl-1,3-benzoxazol-6-ol in Cancer Research

This Application Note provides a comprehensive technical guide for the use of 2-Phenyl-1,3-benzoxazol-6-ol (also known as 6-Hydroxy-2-phenylbenzoxazole) in cancer research. This molecule represents a privileged scaffold exhibiting dual-action potential as a Topoisomerase Inhibitor and a Selective Estrogen Receptor Modulator (SERM) .

Abstract & Core Utility

2-Phenyl-1,3-benzoxazol-6-ol is a bioactive heterocyclic compound utilized as a lead scaffold in oncology for developing targeted antiproliferative agents. Its planar, conjugated structure allows for DNA intercalation, while the phenolic hydroxyl group at the C-6 position mimics the A-ring of 17

Key Applications:

-

Topoisomerase Poison: Stabilizes the cleavable complex of Topoisomerase I/II

, inducing DNA strand breaks and apoptosis. -

ER

-Selective Agonist: Targets ER+ breast cancer cells (e.g., MCF-7) by modulating estrogenic signaling pathways. -

Intracellular Probe: Exhibits intrinsic fluorescence, enabling label-free subcellular localization studies.

Mechanism of Action (MOA)

The anticancer activity of 2-Phenyl-1,3-benzoxazol-6-ol is driven by a "Dual-Hit" mechanism.

Topoisomerase Inhibition

The planar benzoxazole core intercalates between DNA base pairs. The 2-phenyl substituent locks the enzyme-DNA complex, preventing the religation step of the Topoisomerase catalytic cycle. This results in the accumulation of double-strand breaks (DSBs), triggering the DNA Damage Response (DDR) and G2/M cell cycle arrest.

Estrogen Receptor Modulation

The 6-hydroxyl group forms hydrogen bonds with Glu305/Arg346 in the ER ligand-binding domain (LBD). Unlike estradiol, the rigid benzoxazole scaffold often favors the active conformation of ER

Pathway Visualization

The following diagram illustrates the convergence of these mechanisms on Apoptosis.

Caption: Dual mechanism of action showing convergence of Topoisomerase inhibition and ER modulation on apoptotic cell death.

Experimental Protocols

Preparation and Handling

-

Solubility: Poorly soluble in water. Soluble in DMSO (>10 mM) and Ethanol.

-

Storage: Store solid at -20°C. DMSO stocks are stable for 1 month at -20°C; avoid repeated freeze-thaw cycles.

-

Safety: Wear PPE. Benzoxazoles can be skin irritants.

Protocol A: Topoisomerase II Relaxation Assay

Objective: To quantify the inhibition of Topoisomerase II

Materials:

-

Supercoiled pBR322 plasmid DNA (0.5

g/reaction ). -

Recombinant Human Topoisomerase II

(Topo II). -

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl

, 2 mM ATP, 0.5 mM DTT. -

Reference Inhibitor: Etoposide (100

M).

Workflow:

-

Master Mix: Prepare mix containing DNA, Buffer, and ATP.

-

Treatment: Add 2-Phenyl-1,3-benzoxazol-6-ol (0.1 - 100

M) to reaction tubes. Include DMSO control (Vehicle). -

Initiation: Add 1 unit of Topo II enzyme. Final volume: 20

L. -

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 4

L Stop Buffer (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol). -

Analysis: Electrophorese on 1% agarose gel (no Ethidium Bromide during run) at 2-3 V/cm.

-

Staining: Stain with Ethidium Bromide post-run.

-

Result Interpretation:

-

Active Enzyme: Converts supercoiled DNA to relaxed circular isomers (ladder).

-

Inhibition: Retention of supercoiled DNA band.

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC

Workflow:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Dosing: Treat with serial dilutions of compound (0.1

M to 100 -

MTT Addition: Add 20

L MTT (5 mg/mL in PBS). Incubate 4h at 37°C. -

Solubilization: Remove media, add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read Absorbance at 570 nm.

-

Calculation:

.

Protocol C: Intracellular Localization (Fluorescence)

Objective: Visualize compound uptake without external dyes.

-

Excitation/Emission:

nm; -

Method: Treat cells with 10

M compound for 2 hours. Wash with PBS. Image using DAPI filter set on a confocal microscope. Note: Co-stain with MitoTracker Red to check mitochondrial accumulation.

Data Interpretation & Reference Values

Table 1: Expected Activity Profile

| Parameter | Assay Type | Reference Value (Approx.) | Interpretation |

| IC | Cell Viability | 5 - 20 | Moderate potency; indicates ER-dependent or Topo-mediated toxicity. |

| IC | Cell Viability | > 20 | Lower potency in ER-negative lines suggests partial ER-dependence. |

| Topo II Inhibition | Plasmid Relaxation | IC | Prevents relaxation of supercoiled DNA. |

| Fluorescence | Quantum Yield | Strong intrinsic fluorescence suitable for imaging. |

Critical Analysis:

-

If IC

is < 1 -

If fluorescence is quenched in cells, it may indicate pH sensitivity or metabolic degradation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Low solubility at high concentrations. | Limit final DMSO concentration to 0.5%. Sonicate stock solution before use. |

| No Topo Inhibition | Enzyme degradation or ATP depletion. | Use fresh ATP. Keep enzyme on ice until use. Verify enzyme activity with positive control (Etoposide). |

| High Background Signal | Autofluorescence of compound in media. | Wash cells 3x with PBS before imaging. Use phenol-red free media. |

| Lack of ER Selectivity | Compound binds both ER | Perform competitive binding assay with specific antagonists (e.g., ICI 182,780) to confirm specificity. |

References

-

Potashman, M. H., et al. (2007).[1] "Design, synthesis, and evaluation of orally active benzimidazoles and benzoxazoles as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors." Journal of Medicinal Chemistry. Link

-

Oksuzoglu, E., et al. (2008). "Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Rida, S. M., et al. (2006). "Synthesis of novel benzoxazole derivatives as antitumor agents." European Journal of Medicinal Chemistry. Link

-

Soyer, Z., et al. (2023). "Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives." Molecules (MDPI). Link

-

Pinar, A., et al. (2004). "Synthesis and antitumor activity of some 2,5-disubstituted benzoxazoles." Il Farmaco. Link

Sources

Application Notes & Protocols: 2-Phenyl-1,3-benzoxazol-6-ol as a Pivotal Intermediate in Drug Synthesis

Abstract

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides an in-depth exploration of 2-phenyl-1,3-benzoxazol-6-ol, a key intermediate whose strategic design facilitates the synthesis of diverse drug candidates. The phenolic hydroxyl group at the 6-position serves as a versatile chemical handle for introducing a wide array of functional groups, enabling the modulation of pharmacological properties. We present detailed, field-proven protocols for the synthesis of this intermediate and its subsequent derivatization, underpinned by mechanistic rationale and practical insights for researchers in drug discovery and development.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole, a bicyclic aromatic heterocycle, is a cornerstone in the development of novel therapeutics.[2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind effectively to a variety of biological targets. Consequently, benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

Among the many benzoxazole building blocks, 2-phenyl-1,3-benzoxazol-6-ol is of particular strategic importance. The phenyl group at the 2-position is a common feature in many bioactive molecules, while the hydroxyl group at the 6-position provides a crucial point for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) by creating libraries of derivatives, ultimately leading to the optimization of potency, selectivity, and pharmacokinetic profiles.

Synthesis of the Core Intermediate: 2-Phenyl-1,3-benzoxazol-6-ol